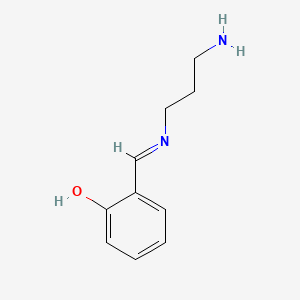

2-(3-Aminopropyliminomethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyliminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-6-3-7-12-8-9-4-1-2-5-10(9)13/h1-2,4-5,8,13H,3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQJRZDKGJNZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425763 | |

| Record name | AC1OBJK8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42728-81-4 | |

| Record name | AC1OBJK8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Schiff Bases in Modern Chemistry

Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are of paramount importance in contemporary chemistry, primarily due to their remarkable versatility as ligands. cibtech.orgijcps.com These organic compounds, typically synthesized through the condensation of a primary amine with an aldehyde or ketone, offer a wide array of molecular frameworks and electronic properties. recentscientific.com This adaptability allows for the fine-tuning of the steric and electronic environment around a metal center upon coordination, influencing the resulting complex's stability, reactivity, and physical properties. cibtech.org The significance of Schiff base ligands is underscored by their extensive applications in catalysis, materials science, and biological systems. sigmaaldrich.com

Unveiling the Structural Framework of 2 3 Aminopropyliminomethyl Phenol

The compound 2-(3-Aminopropyliminomethyl)phenol, systematically named 2-((E)-(3-aminopropylimino)methyl)phenol, is a Schiff base ligand derived from the condensation reaction of salicylaldehyde (B1680747) and 1,3-diaminopropane (B46017). cibtech.orgresearchgate.net This structure is characterized by a phenol (B47542) ring linked to an imine nitrogen through a methylidene bridge, with a flexible three-carbon propyl chain terminating in an amino group.

The coordination of this ligand with metal ions typically occurs through the phenolic oxygen and the azomethine nitrogen atom. cibtech.orgresearchgate.net This chelation forms stable metal complexes with varying geometries, often square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. cibtech.orgekb.eg Spectroscopic characterization provides further insight into its structure.

Table 1: Spectroscopic Data for a Representative Salicylaldehyde-1,3-diaminopropane Schiff Base Ligand

| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |

| FT-IR (cm⁻¹) | ~3400 (broad), ~1630 (strong), ~1280 | O-H stretch (phenolic), C=N stretch (azomethine), C-O stretch (phenolic) |

| ¹H-NMR (ppm) | ~8.5 (singlet), ~6.8-7.5 (multiplet), ~3.6 (triplet), ~1.9 (quintet), ~2.8 (triplet) | Imine proton (-CH=N-), Aromatic protons, Methylene (B1212753) protons adjacent to imine N, Central methylene protons, Methylene protons adjacent to terminal amino group |

| ¹³C-NMR (ppm) | ~165, ~117-160, ~58, ~33, ~40 | Imine carbon (C=N), Aromatic carbons, Carbon adjacent to imine N, Central carbon of propyl chain, Carbon adjacent to terminal amino group |

| Mass Spectrometry | Molecular ion peak corresponding to the formula | Confirms the molecular weight of the compound |

Data compiled from studies on Schiff bases derived from salicylaldehyde and 1,3-diaminopropane. cibtech.orgresearchgate.net

Multidisciplinary Research Themes Involving 2 3 Aminopropyliminomethyl Phenol

Ligand Coordination Modes and Denticity

The coordination behavior of this compound is largely defined by its potential to act as a multidentate ligand, engaging multiple donor atoms to bind to a central metal ion.

NNO Tridentate Chelation Characteristics

This compound typically functions as a neutral tridentate ligand. ekb.eg It coordinates to metal centers through the phenolic oxygen, the imine (azomethine) nitrogen, and the nitrogen atom of the terminal amino group. ekb.eg This NNO donor set allows the formation of two stable chelate rings—a six-membered ring involving the phenolic oxygen and imine nitrogen, and a second, typically larger and more flexible ring involving the imine and propylamino nitrogens. The ability to form these multiple chelate rings, known as the chelate effect, contributes significantly to the thermodynamic stability of the resulting metal complexes. Infrared spectral studies of related Schiff base complexes confirm the involvement of these donor atoms in coordination. ekb.eg For instance, in lanthanide complexes with the analogous ligand (E)-2-(((3-aminophenyl)imino)methyl)phenol, the ligand coordinates as a neutral tridentate species via the azomethine nitrogen, the protonated phenolic oxygen, and the amine nitrogen. ekb.eg

Phenolic Proton Tautomerism and Zwitterionic Forms upon Coordination

A key feature of Schiff bases derived from salicylaldehyde is the existence of tautomeric equilibria. In the free ligand, an intramolecular hydrogen bond exists between the phenolic hydrogen and the imine nitrogen. researchgate.net Upon complexation with a metal ion, the phenolic proton can be transferred to the imine nitrogen. This proton migration results in the formation of a zwitterionic form of the ligand, which then coordinates to the metal center. scielo.org.za This phenomenon is frequently observed in complexes with various metal ions, including lanthanides. scielo.org.zaresearchgate.net The coordination often occurs through the negatively charged phenolate (B1203915) oxygen and the neutral amino and imine nitrogens. scielo.org.za This tautomeric shift is a significant aspect of the ligand's coordination chemistry, influencing the charge distribution and bonding within the complex.

Transition Metal Complexes

The flexible NNO tridentate nature of this compound enables it to form complexes with transition metals, exhibiting a range of coordination geometries and interesting physical properties.

Copper(II) Complexes: Diverse Coordination Geometries (e.g., Square Pyramidal, Trigonal Bipyramidal)

The copper(II) ion is well-known for its flexible coordination sphere, and its complexes often display geometries ranging from four-coordinate (square planar) to six-coordinate (octahedral). nih.gov With polydentate ligands like this compound, five-coordinate geometries are particularly common. These five-coordinate Cu(II) complexes exist in a delicate equilibrium between two limiting geometries: square pyramidal (SP) and trigonal bipyramidal (TBP). nih.gov The energy barrier between these two stereochemistries is often small, allowing for interconversion in solution. nih.gov The specific geometry adopted in the solid state is influenced by factors such as the chelate ring size, steric hindrance from the ligand, and the nature of any co-ligands. nih.gov The electronic spectra of these five-coordinate copper(II) complexes are characteristic of their geometry, with distinct absorption bands in the visible region corresponding to d-d transitions. nih.gov

| Geometry | Typical Spectral Features for 5-Coordinate Cu(II) |

| Square Pyramidal (SP) | A single broad absorption band. nih.gov |

| Trigonal Bipyramidal (TBP) | Often a shoulder or weak band and a separate broad band at lower energy. nih.gov |

Nickel(II) Complexes: Distorted Octahedral Geometries and Magnetic Properties

Nickel(II) complexes with related amino-acid-derived or amine-phenolate ligands frequently adopt distorted octahedral geometries. nih.gov In a typical mononuclear octahedral complex, the tridentate ligand would occupy three coordination sites, with the remaining sites filled by solvent molecules or other ancillary ligands. For example, a mononuclear Ni(II) complex with a ligand derived from l-phenylalanine (B559525) was found to have an octahedral geometry. nih.gov In some cases, more complex structures, such as carbonate-bridged trinuclear Ni(II) complexes, can form, where each nickel center still maintains a distorted octahedral coordination environment. nih.gov

The magnetic properties of nickel(II) complexes are highly dependent on their coordination geometry. Octahedral Ni(II) complexes are paramagnetic, possessing two unpaired electrons. However, square planar Ni(II) complexes are typically diamagnetic. nih.gov The weak paramagnetism sometimes observed in nearly square-planar complexes can be attributed to temperature-independent paramagnetism (TIP). nih.gov In polynuclear complexes, magnetic exchange interactions can occur between the metal centers. For instance, weak ferromagnetic exchange interactions have been observed in a trinuclear nickel-carbonate core. nih.gov

| Coordination Geometry | Typical Magnetic Properties for Ni(II) |

| Distorted Octahedral | Paramagnetic (two unpaired electrons). nih.gov |

| Square Planar | Diamagnetic or weakly paramagnetic (TIP). nih.gov |

Cobalt(II) Complexes: Distorted Trigonal Bipyramidal and Octahedral Environments

Cobalt(II) readily forms complexes with amine-phenolate type ligands, displaying a variety of coordination geometries. epa.gov Monometallic Co(II) compounds with such ligands have been synthesized that exhibit five-coordinate, trigonal bipyramidal geometry. epa.gov In these structures, the tetradentate ligand wraps around the cobalt ion, and a solvent molecule, such as acetone, can occupy the fifth coordination site. epa.gov

Under different conditions or with slight modifications to the ligand structure, cobalt can be oxidized to Co(III), which typically favors a six-coordinate, distorted octahedral geometry. epa.gov For example, a distorted octahedral Co(III) acetate (B1210297) complex has been characterized. epa.gov Furthermore, the reaction of these ligands with cobalt salts can also lead to the formation of bimetallic or trimetallic clusters, where bridging ligands connect multiple cobalt centers. epa.govnih.gov These higher nuclearity complexes can feature both Co(II) and Co(III) ions in different coordination environments within the same structure. epa.gov

Zinc(II) Complexes: Penta- and Hexa-coordination Patterns

The coordination chemistry of zinc(II) is noted for its structural diversity, with coordination numbers ranging from two to eight. While specific studies on penta- and hexa-coordinated complexes of this compound are not extensively documented in the reviewed literature, the behavior of structurally similar Schiff base ligands provides significant insight. For instance, the reaction of 2-[(3-diethylaminopropylimino)methyl]phenol, a closely related ligand, with zinc bromide results in a four-coordinated mononuclear complex, [ZnBr2L1], adopting a tetrahedral geometry. researchgate.net In this complex, the zinc atom is coordinated by the phenolate oxygen, the imine nitrogen of the Schiff base, and two bromide ligands. researchgate.net

Generally, the d¹⁰ electronic configuration of zinc(II) allows for a variety of coordination geometries, including tetrahedral, square pyramidal, and trigonal bipyramidal. nih.gov The formation of higher coordination numbers, such as penta- and hexa-coordination, is often influenced by the nature of the ligands and the reaction conditions. For example, zinc(II) complexes with other types of ligands, such as 3-(3-fluorophenyl)-2-methylacrylic acid, have been shown to form four- and six-coordinate geometries. ajol.info The hexa-coordinate complexes in these cases are achieved through the coordination with additional N-donor ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine. ajol.info Similarly, studies on other Schiff base complexes have proposed distorted square pyramidal (penta-coordinate) and square planar geometries for zinc(II). nih.gov The formation of these higher coordination patterns with this compound would likely depend on the presence of suitable co-ligands that can occupy the additional coordination sites around the zinc(II) center.

Manganese(I) Complexes: Hemilability and Coordination-Induced O-H Bond Weakening

The interaction of phenol-containing ligands with manganese(I) has led to significant findings regarding hemilability and the weakening of the O-H bond upon coordination. rsc.orgrsc.org This phenomenon is of considerable interest as it relates to proton-coupled electron transfer (PCET) processes, which are fundamental in various natural and synthetic chemical systems. rsc.orgnih.gov

Research on a unique manganese(I)-phenol complex, (HPO)(PO)Mn(CO)₂ (where PO is 2-((diphenylphosphino)methyl)-4,6-dimethylphenolate), provides a detailed model for the behavior of this compound in a similar coordination environment. rsc.orgrsc.orgnih.gov In this complex, the phenolic O-H group directly coordinates to the Mn(I) center, a rare example of such a linkage. rsc.orgrsc.org This coordination results in a notable weakening of the O-H bond. rsc.org

The hemilabile nature of the phenol (B47542) moiety is supported by both computational (DFT) and experimental data. rsc.orgnih.gov The dissociation of the protonated oxygen atom from the manganese center is calculated to be endergonic by only a few kcal/mol. rsc.orgnih.gov This facile dissociation is demonstrated experimentally by the reaction of the complex with acetonitrile (B52724) (MeCN), which leads to ligand substitution, a reaction not observed in related complexes where the phenol group is absent or deprotonated. rsc.orgrsc.org

The weakening of the O-H bond is quantified by a reduction in its bond dissociation free energy (BDFE). For the model complex, the experimental O-H BDFE was estimated to be 73 kcal/mol, a value in good agreement with DFT calculations. rsc.orgnih.gov This coordination-induced bond weakening makes the complex susceptible to homolytic cleavage. rsc.orgrsc.org The meta-stable nature of the complex is evidenced by its decomposition over time and its reaction with TEMPO, which results in products consistent with homolytic O-H bond cleavage. rsc.orgrsc.orgnih.gov

Table 1: Thermodynamic and Spectroscopic Data for a Model Mn(I)-Phenol Complex

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| Experimental BDFE(O-H) | 73 kcal/mol | Bordwell equation, from E½ of K rsc.org in MeCN | rsc.org, nih.gov |

| Computed BDFE(O-H) | 68.0 kcal/mol | DFT | rsc.org, nih.gov |

| FTIR ν(OH) | 3480 cm⁻¹ | ATR-FTIR | rsc.org |

| FTIR ν(CO) | 1924, 1844 cm⁻¹ | ATR-FTIR | rsc.org |

| ¹H NMR δ(OH) | 2.69 ppm | ¹H NMR | rsc.org |

Lanthanide Metal Complexes

Lanthanide ions, with their large ionic radii and predominantly electrostatic bonding, typically exhibit high coordination numbers, commonly 8 or 9. nih.govliverpool.ac.uk The coordination geometry of lanthanide complexes with Schiff base ligands like this compound is largely governed by steric factors and the nature of the counter anions present. liverpool.ac.uk

Nine-Coordinate Geometries (e.g., Muffin Polyhedra, Tricapped Trigonal Prism)

Nine-coordination is a common geometry for lanthanide complexes. nih.gov For instance, homodinuclear lanthanide complexes with a hydrazone Schiff base ligand adopt a nine-coordinate geometry where the metal cations are coordinated by nitrogen and oxygen donor atoms. nih.gov In some structures, three oxygen atoms act as bridges between the two metal centers. nih.gov One-dimensional lanthanide complexes with a bis-hydrazone ligand have also been synthesized, exhibiting nine-coordinate Dy(III) ions with a hula-hoop coordination geometry. acs.org A proposed structure for lanthanide(III) complexes with a naphthalene-based Schiff base ligand also suggests a coordination number of nine. researchgate.net

Eight-Coordinate Geometries (e.g., Square Antiprismatic)

Eight-coordination is another prevalent geometry for lanthanide complexes, especially for the heavier lanthanides. nih.goviaea.org Trivalent rare earth metal complexes with the pentadentate Schiff base 2,6-diacetylpyridyl bis(pyrazinecarboxylic hydrazone) (dappyzh) have been shown to have a coordination number of eight. iaea.org In these complexes, the ligand acts as a neutral pentadentate donor, with additional coordination sites being occupied by other ligands, such as chloride ions. iaea.org The analysis of the hypersensitive band profile of the Nd(III) complex in this series strongly suggests an eight-coordinate environment. iaea.org In other systems, thorium(IV) complexes with Schiff base ligands have been observed to feature eight-coordinate metal ions with geometries such as square antiprismatic and dodecahedral. nih.gov

Structural Characterization and Analysis of Metal Complexes

The structural elucidation of metal complexes derived from this compound and related Schiff bases relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov For example, this technique confirmed the tetrahedral geometry of a Zn(II) complex with a similar Schiff base ligand and was crucial in identifying the coordination of the protonated O-atom in the Mn(I)-phenol complex. researchgate.netrsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to confirm the coordination of the Schiff base ligand to the metal ion. orientjchem.orgnih.gov A key indicator is the shift in the stretching frequency of the azomethine group (C=N) upon complexation, which typically moves to a lower frequency. orientjchem.org The coordination through the phenolic oxygen is also supported by changes in the C-O stretching vibration. nih.gov Additionally, the appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are valuable for characterizing the ligand and its complexes in solution. For diamagnetic complexes, shifts in the proton and carbon signals of the ligand upon coordination provide evidence of complex formation. In the case of the Mn(I)-phenol complex, ¹H NMR was used to identify the signal corresponding to the coordinated OH proton. rsc.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The spectra of transition metal complexes often exhibit d-d transitions and charge transfer bands that are characteristic of the metal ion's geometry. orientjchem.org For lanthanide complexes, the analysis of "hypersensitive" f-f transitions can be particularly informative about the coordination number and symmetry around the metal ion. iaea.orgresearchgate.net

Elemental Analysis and Molar Conductivity: Elemental analysis (CHN) is used to determine the empirical formula of the synthesized complexes, which helps in establishing the metal-to-ligand stoichiometry. orientjchem.orgnih.gov Molar conductivity measurements in a suitable solvent are used to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or exist as counterions. orientjchem.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinc(II) |

| Manganese(I) |

| Lanthanide |

| 2-[(3-diethylaminopropylimino)methyl]phenol |

| [ZnBr2L1] |

| 1,10-phenanthroline |

| 2,2'-bipyridine |

| 3-(3-fluorophenyl)-2-methylacrylic acid |

| (HPO)(PO)Mn(CO)₂ |

| 2-((diphenylphosphino)methyl)-4,6-dimethylphenolate (PO) |

| Acetonitrile (MeCN) |

| TEMPO |

| La(III) |

| Dy(III) |

| Triflate |

| Nitrate |

| Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) |

| 2,6-diacetylpyridyl bis(pyrazinecarboxylic hydrazone) (dappyzh) |

| Nd(III) |

| Thorium(IV) |

| Copper(II) |

X-ray Crystallography for Solid-State Architectures

In complexes of this compound, the ligand typically acts as a tridentate chelator, coordinating to the metal center through the phenolic oxygen, the imine nitrogen, and the amino nitrogen atoms. ekb.eg The resulting coordination geometry around the metal ion can vary depending on the specific metal, its oxidation state, and the presence of other coordinating ligands or counter-ions. For instance, octahedral geometries have been suggested for some lanthanide(III) complexes. ekb.eg

Detailed crystallographic studies of related Schiff base complexes have revealed a variety of solid-state architectures. For example, the crystal structure of a copper complex with a related ligand showed the deprotonated phenol moiety bound at an equatorial position of the copper center. mdpi.com In another instance, the crystal packing of a one-electron oxidized complex revealed intermolecular π-π stacking interactions, leading to the formation of a one-dimensional chain. mdpi.com The analysis of 2:2 complexes between a phenyl-substituted ligand and samarium(III) and terbium(III) nitrates has also been elucidated using X-ray crystallography, highlighting the intricate coordination geometries. researchgate.net

The data obtained from X-ray diffraction studies are fundamental for understanding the structure-property relationships in these coordination compounds.

Table 1: Representative Crystallographic Data for Related Schiff Base Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |

|---|---|---|---|---|---|

| mdpi.comSbCl₆ | Monoclinic | P2₁/n | Cu-O: 1.93, Cu-N: 2.01 | O-Cu-N: 92.5 | mdpi.com |

| [Sm(NO₃)₃(L)(H₂O)₂]₂ | Triclinic | P-1 | Sm-O(phenol): 2.35 | O-Sm-N(imine): 65.8 | researchgate.net |

| [Tb(NO₃)₃(L)]₂·H₂O | Monoclinic | P2₁/c | Tb-O(phenol): 2.33 | O-Tb-N(imine): 66.1 | researchgate.net |

(Note: L represents a related Schiff base ligand. Data is illustrative and may not be specific to this compound itself due to limited publicly available specific data for this exact compound.)

Spectroscopic Investigations (e.g., FTIR, UV-Vis, EPR)

Spectroscopic techniques are indispensable tools for probing the coordination of this compound to metal ions and for characterizing the electronic properties of the resulting complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the coordination sites of the ligand. The infrared spectrum of the free ligand exhibits characteristic bands for the phenolic O-H, the imine C=N, and the amine N-H stretching vibrations. Upon complexation, shifts in the positions of these bands provide direct evidence of coordination. For instance, the coordination of the azomethine nitrogen and the phenolic oxygen is often confirmed by shifts in their respective vibrational frequencies. ekb.egresearchgate.net In a study of related Schiff base complexes, the ligand was found to behave as a neutral tridentate ligand, coordinating through the azomethine nitrogen, the protonated phenolic oxygen, and the nitrogen atom of the amine group. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to changes in the coordination environment. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. ekb.egnih.gov The appearance of new bands or shifts in existing bands upon complexation can be used to confirm the formation of the complex and to infer details about its electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as copper(II) or iron(III), EPR spectroscopy is a powerful technique for determining the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netnih.gov The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion.

Table 2: Key Spectroscopic Data for Schiff Base Complexes

| Technique | Free Ligand (Characteristic Bands) | Complex (Changes upon Coordination) | Information Gained | Ref |

|---|---|---|---|---|

| FTIR | ν(C=N) ~1630 cm⁻¹, ν(O-H) ~3400 cm⁻¹ | Shift in ν(C=N) and disappearance or shift of ν(O-H) | Identification of coordination sites (imine N, phenolic O) | ekb.egresearchgate.net |

| UV-Vis | π→π* and n→π* transitions | Appearance of new charge-transfer bands, shifts in ligand bands | Confirmation of complex formation, electronic structure | ekb.egnih.gov |

| EPR | (Not applicable for diamagnetic ligand) | Characteristic g-values and hyperfine splitting | Geometry around paramagnetic metal center, metal-ligand bond character | researchgate.netnih.gov |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of metal complexes. By measuring the current response of a complex to a linearly cycled potential sweep, information about the formal reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer can be obtained.

For metal complexes of this compound, cyclic voltammetry can be used to investigate the influence of the ligand environment on the redox behavior of the metal center. mdpi.com The electrochemical behavior of mononuclear Fe(III) complexes with related ligands has been studied, revealing the influence of different ligands on the Fe(III)/Fe(II) redox process. nih.gov In some cases, the redox process at a glassy carbon electrode has been found to be quasi-reversible. researchgate.net The reactivity of electrochemically generated Fe(II) species towards dioxygen has also been investigated, providing insights into potential catalytic applications. nih.gov

Table 3: Illustrative Electrochemical Data for a Related Metal Complex

| Complex | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | Redox Process | Ref |

|---|---|---|---|---|---|---|

| [Fe(L)Cl₃] | -0.45 | -0.37 | 80 | ~1 | Quasi-reversible Fe(III)/Fe(II) | nih.gov |

(Note: L represents a related N-donor ligand. Data is illustrative.)

Supramolecular Assembly and Intermolecular Interactions in Solid State

The solid-state packing of metal complexes of this compound is governed by a combination of coordination bonds and weaker intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, play a crucial role in the formation of extended supramolecular architectures. nih.gov

Hydrogen Bonding Networks (e.g., O-H···N, C-H···O, C-H···Cl)

Hydrogen bonds are directional interactions that significantly influence the crystal packing of molecules. In the solid state of complexes derived from this compound, a variety of hydrogen bonding interactions can be observed. These can involve the phenolic oxygen, the amine nitrogen, and hydrogen atoms on the aromatic ring and the propyl chain.

π-π Stacking and C-H···π Interactions

The aromatic phenol ring in the this compound ligand provides a platform for π-π stacking interactions. These interactions occur between the π-electron clouds of adjacent aromatic rings and are a significant driving force in the self-assembly of many aromatic compounds. nih.gov The geometry of these interactions can vary, with common arrangements being face-to-face or offset (parallel-displaced). rsc.orgnih.gov

Formation of One-Dimensional and Three-Dimensional Coordination Frameworks

The interplay between the directional nature of coordination bonds and the weaker, yet significant, intermolecular interactions can lead to the formation of well-defined one-dimensional (1D) and three-dimensional (3D) coordination frameworks. ekb.egresearchgate.net

One-dimensional chains can be formed through bridging ligands or through supramolecular interactions like hydrogen bonding and π-π stacking that link individual complex units in a linear fashion. mdpi.com These chains can then further assemble into higher-dimensional structures through weaker inter-chain interactions.

Three-dimensional frameworks arise when the coordination and intermolecular interactions extend in all three spatial dimensions. This can be achieved through the use of metal centers with appropriate coordination geometries and ligands capable of bridging in multiple directions. The resulting porous or interpenetrated networks can have potential applications in areas such as catalysis and materials science. nih.gov For instance, infinite two-dimensional host networks have been observed in cadmium(II)-nickel(II) bimetallic clathrates.

Theoretical and Computational Chemistry of 2 3 Aminopropyliminomethyl Phenol Systems

Adsorption Mechanism Studies

Adsorption Isotherm Modeling (e.g., Langmuir, Temkin, Freundlich, Frumkin)

The adsorption behavior of phenolic compounds, including derivatives similar in structure to 2-(3-Aminopropyliminomethyl)phenol, has been extensively studied to understand their interaction with various adsorbent materials. Adsorption isotherm models are crucial for describing the equilibrium distribution of a solute between the liquid and solid phases, providing insights into the adsorption mechanism, surface properties, and affinity of the adsorbent. Several models, including the Langmuir, Freundlich, Temkin, and Frumkin (often considered through the Fowler-Guggenheim model), are commonly employed to analyze experimental adsorption data.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govnih.gov It suggests that once a molecule occupies a site, no further adsorption can take place at that site. This model is often indicative of chemisorption, where a chemical bond is formed between the adsorbate and the adsorbent.

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heats. mdpi.com This model is generally applicable to physical adsorption processes.

The Temkin isotherm explicitly considers the adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

The Frumkin isotherm , and the related Fowler-Guggenheim model, also account for interactions between adsorbed molecules. researchgate.net These models are particularly useful for describing systems where lateral interactions between adsorbed species are significant.

Studies on the adsorption of various phenolic compounds onto materials like activated carbon, graphene oxide, and biochar have shown that the suitability of a particular isotherm model depends on the specific adsorbate-adsorbent system. mdpi.comresearchgate.netnih.gov For instance, the adsorption of phenol (B47542) onto activated carbon has been shown to fit various models, with the Fowler-Guggenheim model sometimes providing the best fit, suggesting localized monolayer adsorption with repulsive interactions between adsorbed molecules. researchgate.net In other cases, the Langmuir or Freundlich models have been found to be more appropriate, indicating different adsorption mechanisms. nih.govresearchgate.netresearchgate.net

The choice of the best-fit model is typically determined by comparing the correlation coefficients (R²) from the linear or non-linear regression of the experimental data.

Table 1: Adsorption Isotherm Model Parameters for Phenolic Compounds on Various Adsorbents

| Isotherm Model | Parameters | Physical Interpretation |

| Langmuir | qmax (mg/g), KL (L/mg) | Maximum monolayer adsorption capacity, Langmuir constant related to the energy of adsorption. |

| Freundlich | KF ((mg/g)(L/mg)1/n), n | Adsorption capacity, Adsorption intensity/surface heterogeneity. |

| Temkin | AT (L/g), bT (J/mol) | Temkin isotherm constant, Constant related to the heat of adsorption. |

| Frumkin | K (L/mol), α | Adsorption equilibrium constant, Interaction parameter (positive for attraction, negative for repulsion). |

Note: The specific values for these parameters would be determined from experimental data for the adsorption of this compound onto a particular adsorbent.

Correlation between Molecular Structure and Adsorption Efficacy

The efficiency of adsorption is intrinsically linked to the molecular structure of the adsorbate. For phenolic compounds, several structural features significantly influence their adsorption onto various surfaces. These include molecular weight, cross-sectional area, hydrophobicity, solubility, and the nature and position of substituent groups. researchgate.net

Generally, an increase in molecular weight and cross-sectional area leads to enhanced adsorption. researchgate.net This is often attributed to stronger van der Waals forces between the larger molecule and the adsorbent surface. Hydrophobicity also plays a crucial role; less soluble compounds tend to have a higher affinity for solid surfaces, especially non-polar ones, as they are driven out of the aqueous phase.

The electronic properties of the molecule are also critical. The presence of substituent groups on the benzene (B151609) ring can alter the electron density distribution of the molecule, thereby affecting its interaction with the adsorbent surface. mdpi.com For instance, electron-donating groups can increase the π-electron density of the aromatic ring, potentially enhancing π-π interactions with adsorbents like graphene oxide. mdpi.com Conversely, electron-withdrawing groups can influence the acidity (pKa) of the phenolic hydroxyl group, which in turn affects the molecule's charge at a given pH and its electrostatic interactions with the adsorbent surface.

For this compound, the presence of the aminopropyl and iminomethyl groups introduces several key features:

Increased Polarity and Hydrogen Bonding Capability: The amine and imine functionalities can participate in hydrogen bonding with appropriate functional groups on the adsorbent surface.

Chelating Ability: The arrangement of the hydroxyl, imine, and amine groups makes the molecule a potential chelating agent for metal ions. If the adsorbent contains metal species, this can lead to strong, specific adsorption via complex formation.

Molecular Size and Conformation: The flexible aminopropyl chain can adopt various conformations, which may influence how the molecule orients itself on the adsorbent surface and interacts with neighboring adsorbed molecules.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to correlate molecular properties like electron density distribution with observed adsorption capacities. mdpi.com By calculating properties such as the π-electron density on the aromatic ring, it is possible to establish a quantitative relationship between the molecular structure and its adsorption behavior. mdpi.com

Magnetic Property Simulations and Analysis

The Schiff base ligand this compound can form complexes with various metal ions, and these complexes can exhibit interesting magnetic properties. Theoretical and computational chemistry plays a vital role in understanding and predicting these properties.

Modeling of Antiferromagnetic and Ferromagnetic Interactions

In polynuclear metal complexes containing this compound as a ligand, the magnetic interactions between the metal centers can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins). The nature and strength of this magnetic coupling are determined by the electronic structure of the metal ions, the geometry of the complex, and the nature of the bridging ligands.

The temperature dependence of the magnetic susceptibility (χMT) is a key experimental observable used to characterize these interactions. For a dinuclear complex, a gradual increase in χMT upon cooling typically indicates ferromagnetic coupling, while a decrease to a minimum value suggests antiferromagnetic coupling. mdpi.com

Theoretical modeling of these interactions often involves quantum chemical calculations to determine the exchange coupling constant (J). A positive J value signifies ferromagnetic coupling, while a negative J value indicates antiferromagnetic coupling. These calculations can provide a deeper understanding of the magneto-structural correlations, revealing how changes in bond angles, bond distances, and the nature of the bridging atoms influence the magnetic exchange.

Theoretical Predictions for Single-Molecule Magnet (SMM) Behavior

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, behaving like tiny magnets. nih.gov This property arises from a combination of a high-spin ground state and a large, negative magnetic anisotropy.

Theoretical calculations are instrumental in predicting whether a complex based on this compound could behave as an SMM. nih.govuchicago.edu These predictions are often based on ab initio calculations that determine the electronic structure and magnetic properties of the molecule. uni-bielefeld.de Key parameters that are calculated include:

Energy levels of the crystal field states: The splitting of the d or f orbitals of the metal ion by the ligand field created by this compound and any other ligands present.

Magnetic anisotropy: The preferential orientation of the magnetic moment of the molecule along a particular axis.

The energy barrier to magnetization reversal (Ueff): This is a critical parameter that determines the temperature at which the SMM properties become apparent.

Computational studies can explore how modifications to the ligand structure or the coordination environment of the metal ion could enhance the SMM properties, guiding the synthesis of new and improved molecular magnets. uni-bielefeld.de Deep learning models are also emerging as a tool to predict SMM behavior based on the molecular structure. researchgate.net

Crystal Field Parameter Determination

The interaction between the metal ion and the ligands in a coordination complex is described by crystal field theory. The strength and symmetry of this interaction are quantified by a set of crystal field parameters (CFPs). researchgate.net These parameters can be determined experimentally through techniques like high-frequency electron paramagnetic resonance (HFEPR) and inelastic neutron scattering (INS), but they can also be calculated using theoretical methods.

Ab initio calculations can provide a detailed picture of the electronic structure of the complex and allow for the extraction of the CFPs. researchgate.net These parameters are crucial for understanding the magnetic anisotropy of the complex, which is a prerequisite for SMM behavior. By calculating the CFPs, chemists can gain insight into how the specific coordination environment provided by the this compound ligand influences the magnetic properties of the metal ion. researchgate.net

Catalytic Applications and Mechanism of Action of 2 3 Aminopropyliminomethyl Phenol Complexes

Corrosion Inhibition Capabilities

Complexes of 2-(3-Aminopropyliminomethyl)phenol have demonstrated notable efficacy as corrosion inhibitors for various metals, particularly mild steel in acidic environments. corromat.comcorromat.comnih.gov Their protective action is attributed to the formation of an adsorbed film on the metal surface, which isolates the metal from the corrosive medium. corromat.comresearchgate.net

Electrochemical Characterization of Inhibition Efficiency

The effectiveness of these compounds as corrosion inhibitors is routinely evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization: This technique provides insights into both the anodic and cathodic reactions of the corrosion process. Studies on phenolic derivatives have shown that they can act as mixed-type inhibitors, retarding both the metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). nih.govresearchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr), signifying a reduction in the corrosion rate. researchgate.net For instance, a comparative study of two phenolic Schiff bases, PSB5 and PSB6, revealed significant inhibition, with PSB5 exhibiting an efficiency of 96.5% at a concentration of 10⁻³ M. nih.gov The change in the corrosion potential (E_corr) in the presence of the inhibitor indicates whether it predominantly affects the anodic or cathodic process. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal/electrolyte interface. researchgate.net The formation of a protective film by the inhibitor molecules on the metal surface increases the charge transfer resistance (R_ct) and decreases the double-layer capacitance (C_dl). researchgate.net An increase in R_ct values with increasing inhibitor concentration is indicative of enhanced protection. researchgate.net The appearance of a single capacitive loop in the Nyquist plot often suggests that the corrosion process is primarily controlled by charge transfer. researchgate.net

The following interactive table presents typical data obtained from electrochemical studies on corrosion inhibition by phenolic compounds.

| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (A/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) |

| 0 (Blank) | 1.00E-04 | 0 | 100 | 200 |

| 1.00E-05 | 5.00E-05 | 50 | 200 | 150 |

| 1.00E-04 | 2.50E-05 | 75 | 400 | 100 |

| 1.00E-03 | 1.00E-05 | 90 | 1000 | 50 |

Surface Adsorption Models for Protective Layer Formation

The protective action of this compound and its derivatives is contingent upon their adsorption onto the metal surface. corromat.comresearchgate.net The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherms, with the Langmuir adsorption isotherm being frequently employed. corromat.comnih.govresearchgate.net

The Langmuir model assumes the formation of a monolayer of inhibitor molecules on a homogeneous metal surface. wikipedia.org A good fit to the Langmuir isotherm suggests that there are no interactions between the adsorbed molecules. wikipedia.org The standard free energy of adsorption (ΔG°_ads) can be calculated from the isotherm, providing insight into the spontaneity and nature of the adsorption process. researchgate.net Generally, ΔG°_ads values around -20 kJ/mol or less are indicative of physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules. researchgate.net Values of -40 kJ/mol or more negative suggest chemisorption, where a coordinate-type bond is formed through electron sharing or transfer from the inhibitor to the metal surface. researchgate.net Studies on similar phenolic Schiff bases have reported ΔG°_ads values in the range of -35 to -38 kJ/mol, indicating a strong and spontaneous adsorption process that likely involves a degree of chemical bonding. nih.gov

Influence of Ligand Structure and Metal Center on Inhibition Performance

The efficiency of corrosion inhibition is significantly influenced by both the structure of the organic ligand and the nature of the metal center in the complex. nih.govbiointerfaceresearch.commdpi.com

Ligand Structure: The presence of heteroatoms such as nitrogen and oxygen, as well as aromatic rings in the this compound ligand, plays a crucial role. mdpi.com These features act as active centers for adsorption onto the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of the metal, forming a coordinate bond. The π-electrons of the benzene (B151609) ring can also interact with the metal surface. The presence of multiple hydroxyl groups and other functional groups can further enhance the inhibitor's performance. mdpi.com

Metal Center: The choice of the metal ion in the complex can modulate the inhibition efficiency. nih.govmdpi.com The stability of the metal complex is a key factor, which is influenced by the size and charge of the metal ion. biointerfaceresearch.com Different metal ions can lead to variations in the geometry and electronic structure of the complex, thereby affecting its interaction with the metal surface being protected. mdpi.com For instance, the coordination of the ligand to a metal center can increase the electron density at the active adsorption sites, leading to stronger bonding with the corroding metal surface and enhanced inhibition.

Oxidative Catalysis

Metal complexes of this compound have also shown promise as catalysts in oxidation reactions, particularly in mimicking the activity of certain metalloenzymes.

Catecholase Mimetic Activity of Metal Complexes

Complexes of this compound with transition metals, such as copper, can exhibit catecholase-like activity. nih.gov Catechol oxidases are enzymes that catalyze the oxidation of catechols to their corresponding quinones. nih.gov The synthetic complexes mimic this biological function, with the metal center playing a pivotal role in the catalytic cycle. The catalytic activity is often evaluated by monitoring the formation of the quinone product over time, typically through spectrophotometry.

Dioxygen Activation and Substrate Turnover Mechanisms

The mechanism of catecholase mimetic activity involves the activation of molecular dioxygen (O₂) by the metal complex. nih.govnih.gov A proposed general mechanism begins with the binding of the catechol substrate to the metal center of the complex. researchgate.net This is followed by the coordination of O₂ to the metal ion. nih.gov Electron transfer from the bound substrate to the dioxygen, mediated by the metal center, is a key step. researchgate.net This can lead to the formation of a reactive metal-peroxo or metal-superoxo intermediate. nih.gov This activated oxygen species then oxidizes the substrate to the corresponding quinone. The product is subsequently released, and the catalyst is regenerated to complete the catalytic cycle. The specific intermediates and pathways can vary depending on the metal center and the precise structure of the ligand. nih.govresearchgate.net

Other Catalytic Transformations (General Context for Phenol-Based Catalysis)

In the broader field of catalysis, phenol-based ligands, including Schiff bases like this compound, serve as versatile scaffolds for a variety of metal-catalyzed transformations beyond those previously detailed. The electronic properties and structural flexibility of their metal complexes enable catalytic cycles for key organic reactions. The following sections provide a general context for the application of phenol-based catalysts in C-O bond formation, hydrodeoxygenation and hydrogenation of phenols, and intramolecular coupling reactions.

C-O Bond Formation and Functional Group Transformations

The formation of carbon-oxygen (C-O) bonds is a fundamental transformation in organic synthesis, crucial for the construction of diaryl ethers, which are prevalent in pharmaceuticals and natural products. Copper-catalyzed Ullmann-type reactions have historically been a primary method for these couplings. Modern advancements have seen the development of milder and more efficient catalytic systems, often employing phenol-based ligands.

Schiff base complexes, in particular, have been explored as catalysts in various organic transformations. chemijournal.comdntb.gov.ua While the direct application of this compound complexes in C-O bond formation is not extensively documented, the broader class of Schiff base-metal complexes is known to catalyze such reactions. For instance, copper(I) complexes with Schiff base ligands have been studied for their catalytic activity in C-C and C-N coupling reactions, and the principles can be extended to C-O bond formation. researchgate.net The mechanism often involves the coordination of the phenoxide and the aryl halide to the metal center, followed by reductive elimination to form the C-O bond and regenerate the catalyst.

In a related context, copper(II) Schiff base complexes have been synthesized and shown to mimic the activity of enzymes like phenoxazinone synthase, which involves oxidative coupling and C-O bond formation. rsc.org Furthermore, uranyl photoredox catalysis has been demonstrated for the conversion of anilines to phenols, a transformation that involves C-N bond activation and C-O bond formation with water, showcasing the diversity of catalytic approaches to functional group transformations involving phenols. nih.gov

Table 1: Examples of Catalytic Systems for C-O Bond Formation and Related Transformations

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper(I)/6-hydroxy picolinohydrazide | Hydroxylation | (Hetero)aryl halides | Machine-learning accelerated ligand design; reaction in water. acs.org |

| Core-shell Cu/Cu2O nanowires | Ullmann-type C-O coupling | Iodobenzene and phenol (B47542) | Heterogeneous catalyst with good activity. researchgate.net |

| Uranyl photoredox catalyst | C-N activation, C-O formation | Anilines and water | Ambient conditions; converts anilines to phenols. nih.gov |

| Copper(II)-Schiff base complexes | Phenoxazinone synthase mimicry | 2-aminophenol | Biomimetic oxidation and C-O bond formation. rsc.org |

Hydrodeoxygenation and Hydrogenation of Phenols

The conversion of biomass-derived phenolic compounds into valuable chemicals and fuels is a significant area of green chemistry. This often requires hydrodeoxygenation (HDO) to remove hydroxyl groups and hydrogenation to saturate aromatic rings. nih.govmdpi.com

Hydrodeoxygenation (HDO) of phenols is a key process for upgrading bio-oils. mdpi.comacs.org It typically proceeds through two main pathways: direct deoxygenation (DDO), which cleaves the C-O bond to produce an aromatic ring, or hydrogenation (HYD) of the aromatic ring followed by dehydration. A variety of catalysts, including noble metals (Pd, Pt, Ru) and non-noble metals (Ni, Mo), have been investigated for this purpose. mdpi.comrsc.org The choice of catalyst and support can significantly influence the selectivity towards arenes or cycloalkanes. For example, CoMoS-based catalysts have been optimized for the HDO of phenol, with performance depending on the catalyst composition and reaction conditions. mdpi.com While specific applications of this compound complexes in HDO are not prominent in the literature, the general principles of using metal complexes for this transformation are well-established.

Hydrogenation of phenols to produce cyclohexanones and cyclohexanols is another important industrial reaction. Catalysts for this transformation are often based on palladium, rhodium, nickel, and ruthenium. google.com For instance, palladium on activated carbon (Pd/C) is an efficient catalyst for phenol hydrogenation. rsc.org The selectivity can be tuned by the choice of catalyst and reaction conditions; for example, palladium on alumina (B75360) can favor the formation of trans-cyclohexanols, while rhodium-based catalysts can yield cis-isomers. mdpi.com Schiff base complexes have been employed in hydrogenation reactions, although their application in phenol hydrogenation is less common than traditional heterogeneous catalysts. chemijournal.comgoogle.com

Table 2: Catalytic Systems for Hydrodeoxygenation and Hydrogenation of Phenols

| Catalyst | Reaction | Key Products | Reaction Conditions |

|---|---|---|---|

| Pd/C | Hydrogenation | Cyclohexanone, Cyclohexanol | Room temperature, ambient pressure |

| Rhodium-based catalysts | Hydrogenation | cis-Cyclohexanols | Mild conditions |

| CoMoS/Al2O3-TiO2 | Hydrodeoxygenation | Benzene, Cyclohexene | 280–360 °C, 3–5.5 MPa |

| Ni-based bimetallic alloys | Hydrodeoxygenation | Benzene | DFT and microkinetic modeling study |

| Pd/Al2O3 | Hydrogenation | trans-Cyclohexanols | 50 bar H2 |

Intramolecular Coupling Reactions

Intramolecular coupling reactions of phenols are powerful methods for constructing complex polycyclic structures, particularly those containing phenol-dienone motifs found in numerous natural products. nih.govnih.gov Vanadium-catalyzed oxidative coupling has emerged as a particularly effective strategy for these transformations. nih.govmorressier.comnih.gov

Research has demonstrated that vanadium(V)-oxo catalysts, often in conjunction with Schiff base ligands, can facilitate the intramolecular coupling of tethered phenols to form phenol-dienone products in good yields. nih.govnih.gov The mechanism is proposed to involve the oxidation of a phenoxide-bound substrate by the vanadium center. The choice of ligands and counterions on the vanadium catalyst can significantly impact its reactivity and efficiency. For instance, a vanadium Schiff base catalyst with a hexafluoroisopropoxide (HFIP) ligand was found to be superior in mediating the coupling reaction. nih.gov

These catalytic systems are notable for their ability to operate under mild conditions, often using oxygen as a terminal oxidant. morressier.com The versatility of this method has been showcased through its application in the synthesis of several natural products and biologically relevant molecules. nih.govnih.gov Although direct use of this compound in this context is not explicitly detailed, the success of related vanadium Schiff base catalysts highlights the potential of such complexes in mediating complex intramolecular C-C bond formations. nih.govnih.gov

Table 3: Vanadium-Catalyzed Intramolecular Coupling of a Tethered Phenol

| Catalyst | Co-oxidant | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| V(O)(OEt)(salen) | O2 | HFIP | Room Temp. | 48 | 48 |

| V(O)(OEt)(3,5-tBu2-salen) | O2 | HFIP | Room Temp. | 18 | 90 |

| V(O)(O-tBu)(3,5-tBu2-salen) | O2 | HFIP | Room Temp. | 18 | 70 |

| V(O)(F)(3,5-tBu2-salen) | O2 | HFIP | Room Temp. | 18 | 65 |

Data derived from studies on vanadium-catalyzed intramolecular coupling of tethered phenols. nih.gov

Mechanistic Investigations into Biological Activities of 2 3 Aminopropyliminomethyl Phenol Metal Complexes

Antimicrobial Activity Mechanisms

Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by theories such as Overtone's concept and Tweedy's chelation theory. Chelation can increase the lipophilic nature of the metal complex, facilitating its passage through the lipid layers of microbial cell membranes. nih.govjapsonline.comresearchgate.net

In vitro Bactericidal Activity against Gram-Positive and Gram-Negative Strains

Below is a summary of the antimicrobial activities of some representative Schiff base metal complexes against various bacterial strains.

| Complex/Ligand | Organism | Activity (Zone of Inhibition in mm) | Reference |

| Ni(II) complex with ligand from vanillin (B372448) and 2-aminophenol | Salmonella typhi | 36 | iosrjournals.org |

| Co(II) complex with ligand from vanillin and 2-aminophenol | Klebsiella pneumoniae | 7-8 | iosrjournals.org |

| Cu(II) complex with ligand from vanillin and 2-aminophenol | Bacillus subtilis | 7-18 | iosrjournals.org |

| Ligand from vanillin and 2-aminophenol | Escherichia coli | 25 | iosrjournals.org |

| Ni(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol | MRSA | MIC: 1.95 µg/mL | nih.gov |

| Zn(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol | P. aeruginosa | MIC: 15.62 µg/mL | nih.gov |

This table presents data for Schiff base complexes structurally related to 2-(3-Aminopropyliminomethyl)phenol to illustrate general activity trends.

Proposed Modes of Action against Microbial Pathogens

The antimicrobial action of these metal complexes is believed to be multifactorial. The increased lipophilicity upon chelation is a key factor, enabling the complex to penetrate the bacterial cell wall more effectively than the free ligand. nih.govjapsonline.com Once inside the cell, the metal ion can be released and interfere with normal cellular processes.

Several mechanisms have been proposed:

Disruption of Respiration and Protein Synthesis: The metal ions can bind to and disrupt the function of essential enzymes. For example, they can interfere with the cellular respiration process and block the synthesis of proteins, which ultimately restricts the growth of the microorganism. iosrjournals.org

Reactive Oxygen Species (ROS) Generation: Some metal complexes, particularly those with copper, are known to catalyze Fenton-type reactions, leading to the production of highly toxic reactive oxygen species (ROS) like hydroxyl radicals. nih.gov These ROS can cause widespread damage to cellular components, including DNA, lipids, and proteins, leading to cell death. nih.gov

Interference with Cell Wall Synthesis: The complexes can inhibit enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby compromising its integrity.

Cellular Uptake Mechanisms (e.g., via Outer Membrane Porins, "Trojan Horse" Strategy)

The ability of a compound to cross the formidable barrier of the bacterial cell envelope is crucial for its antimicrobial efficacy. For Gram-negative bacteria, the outer membrane presents a significant challenge. Besides passive diffusion, which is aided by increased lipophilicity, more sophisticated uptake mechanisms can be exploited. nih.gov

One such mechanism is the "Trojan Horse" strategy. nih.govmdpi.com Bacteria have highly specific uptake systems for essential nutrients like iron, which they acquire via siderophores—small molecules with a high affinity for ferric ions. By attaching an antimicrobial agent to a siderophore, the resulting conjugate can be actively transported into the bacterial cell through the siderophore uptake pathway. nih.gov Gallium(III) complexes have been studied for this purpose as Ga(III) can mimic Fe(III), allowing it to be taken up by bacterial iron transport systems and subsequently disrupt iron-dependent metabolic processes. mdpi.com While not yet documented specifically for this compound complexes, this represents a promising strategy for enhancing their cellular uptake and targeted delivery. rsc.org

Enzymatic Inhibition (e.g., DNA gyrase)

A key intracellular target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govnih.gov Inhibition of this enzyme leads to the failure of these critical processes and ultimately results in bacterial cell death. Quinolone antibiotics are well-known inhibitors of DNA gyrase. nih.govnih.gov

Recent studies have shown that some Schiff base metal complexes can also act as DNA gyrase inhibitors. mtu.edu The mechanism often involves the complex binding to a site on the enzyme, which can be near the ATP-binding pocket, thereby inhibiting its ATPase activity. mtu.edu This binding prevents the re-ligation of the DNA strands after the initial cleavage step of the supercoiling reaction, leading to the accumulation of double-strand breaks. researchgate.net Molecular docking studies on Ni(II)-Schiff base complexes have predicted strong binding affinities to the active site of DNA gyrase, supporting this mode of action. mtu.edu

Anticancer Activity Mechanisms

The search for novel, effective, and less toxic anticancer drugs is a continuous effort in medicinal chemistry. Schiff base metal complexes have emerged as a promising class of compounds, with some exhibiting significant cytotoxicity against various cancer cell lines. nih.govresearchgate.netresearchgate.net The anticancer activity is often attributed to the complex's ability to interact with DNA and induce apoptosis. researchgate.netmdpi.com

In vitro Cytotoxicity against Cancer Cell Lines (e.g., Lymphoma Ascites Cell Lines)

Metal complexes of Schiff bases have been evaluated for their in vitro cytotoxicity against a range of human cancer cell lines, including breast, lung, and leukemia. mdpi.comnih.govorientjchem.org Studies on Dalton's Lymphoma Ascites (DLA) cells, a transplantable murine lymphoma model, have been used as a preliminary screening tool for anticancer activity. nih.govdevagirijournals.comsemanticscholar.org Various compounds, including peptide nanocomplexes and plant extracts, have shown dose-dependent cytotoxicity against DLA cells. nih.govdevagirijournals.com

The table below summarizes the cytotoxic activity of some Schiff base metal complexes against different cancer cell lines.

| Compound/Complex | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Cu(II) complex of hydrazone Schiff base | MCF-7 (Breast Cancer) | < 10 µg/mL | nih.gov |

| Ni(II) complex of hydrazone Schiff base | MCF-7 (Breast Cancer) | < 10 µg/mL | nih.gov |

| p-Dodecylaminophenol | HL60 (Leukemia) | Potent activity | nih.gov |

| Praseodymium (Pr) complex | MCF-7 (Breast Cancer) | Cell death up to ~49% | orientjchem.org |

| Erbium (Er) complex | HeLa (Cervical Cancer) | Cell death up to ~42-51% | orientjchem.org |

| Cu(II) complex with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol | A549 (Lung Cancer) | Significantly greater than cisplatin | mdpi.com |

This table includes data for various Schiff base complexes to illustrate the general potential for anticancer activity.

Proposed Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound metal complexes are believed to stem from a multi-faceted approach, targeting several key cellular components and pathways. Research into structurally similar Schiff base metal complexes suggests that their therapeutic potential is linked to their ability to induce cell death through various mechanisms, including interaction with DNA, generation of reactive oxygen species (ROS), and inhibition of essential enzymes. researchgate.netunito.it The coordination of the metal ion with the Schiff base ligand, which is derived from an aminophenol, can significantly enhance these biological activities compared to the ligand or metal ion alone. nih.govresearchgate.net

A central aspect of the cytotoxicity of many metal-based drugs is their interaction with DNA. nih.gov Metal complexes can bind to DNA through both covalent and non-covalent interactions. nih.govnih.gov The planar structure of the Schiff base ligand can facilitate intercalative binding, where the complex inserts itself between the base pairs of the DNA helix. nih.gov This action can distort the DNA structure, subsequently inhibiting crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov Furthermore, the metal center can directly coordinate with the phosphate (B84403) backbone or the nitrogenous bases of DNA, forming adducts that disrupt its function. unito.it The ability of a complex to bind to DNA is often correlated with its cytotoxic potency. unito.it

Another significant proposed mechanism is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). researchgate.netnih.gov The metal ion in the complex, particularly redox-active metals like copper or iron, can participate in Fenton-like reactions. researchgate.net Studies on aminophenol compounds, the core structure of the ligand, have shown they can produce ROS, such as superoxide (B77818) radicals, especially in the presence of copper ions. nih.gov The aminophenol moiety can reduce the metal ion (e.g., Cu(II) to Cu(I)), which then reacts with molecular oxygen to generate superoxide. nih.gov This process can lead to a continuous production of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA, which triggers apoptotic pathways. researchgate.netnih.gov The accumulation of ROS is a confirmed mechanism of apoptosis induction for some metal complexes. nih.gov

Ultimately, these molecular interactions converge to induce programmed cell death, or apoptosis. nih.gov The damage to DNA and the high levels of oxidative stress can trigger mitochondrial-dependent apoptotic pathways. researchgate.net This involves changes in the expression of regulatory proteins, such as the Bcl-2 family, and the activation of caspases, which are proteases that execute the process of apoptosis. researchgate.netnih.gov Some metal complexes have been shown to induce cell cycle arrest, preventing cancer cells from proliferating, and to activate autophagic cell death pathways. researchgate.netnih.gov

Table of Mechanistic Insights from Related Metal Complexes

| Mechanism Category | Specific Action | Observed in Related Complexes | Reference |

| DNA Interaction | Intercalation between DNA base pairs | Yes | nih.gov |

| Covalent/Coordinated Binding | Yes | nih.gov | |

| Inhibition of DNA Synthesis | Yes | nih.gov | |

| ROS Generation | Fenton-like Reactions | Yes | researchgate.net |

| Superoxide Radical Production | Yes (in aminophenol/copper systems) | nih.gov | |

| Induction of Apoptosis via ROS | Yes | nih.gov | |

| Apoptosis & Cell Cycle | Caspase-dependent Mitochondrial Apoptosis | Yes | researchgate.net |

| Cell Cycle Arrest | Yes | researchgate.netnih.gov | |

| Autophagic Cell Death | Yes | researchgate.net |

Conclusion and Outlook in 2 3 Aminopropyliminomethyl Phenol Research

Synthesis, Coordination Chemistry, and Reactivity Summary

The chemical foundation of 2-(3-Aminopropyliminomethyl)phenol lies in its straightforward synthesis, adaptable coordination behavior, and inherent reactivity.

Synthesis: The primary route to this compound is the condensation reaction between one equivalent of salicylaldehyde (B1680747) and one equivalent of a primary amine, in this case, 1,3-diaminopropane (B46017). recentscientific.com This reaction forms the characteristic azomethine (C=N) or imine group. The process is often carried out in solvents like ethanol (B145695) or methanol. Recent advancements emphasize environmentally friendly "green" chemistry approaches, successfully utilizing water as a reaction medium, which can offer advantages such as reduced reaction times, higher yields, and fewer byproducts. recentscientific.com Controlling the stoichiometry is crucial; a 1:1 molar ratio of salicylaldehyde to 1,3-diaminopropane favors the formation of the desired mono-Schiff base, while a 2:1 ratio leads to the corresponding N,N'-bis(salicylidene)-1,3-propanediamine. cibtech.org

Coordination Chemistry: The this compound ligand is a highly effective chelating agent for a variety of metal ions. It typically acts as a monoanionic, tridentate ligand, coordinating through the phenolate (B1203915) oxygen, the imine nitrogen, and the terminal primary amino nitrogen. This O,N,N' donor set allows for the formation of stable complexes with numerous transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govresearchgate.net The resulting coordination geometry is influenced by the metal ion and the presence of other co-ligands, leading to structures such as octahedral and square-planar complexes. researchgate.net The behavior is analogous to other salicylaldimine ligands derived from substituted aminopropanes, which exhibit flexidentate character, adapting their coordination mode to the metal center's requirements. researchgate.net

| Metal Ion | Typical Coordination Geometry | Ligand Role | Reference Analogues |

| Copper(II) | Distorted Square-Planar | Tridentate (O,N,N') | N-[1-(3-aminopropyl)imidazole]salicylaldimine |

| Nickel(II) | Octahedral | Tridentate (O,N,N') | N-[1-(3-aminopropyl)imidazole]salicylaldimine |

| Cobalt(II) | Octahedral | Tridentate (O,N,N') | N-[1-(3-aminopropyl)imidazole]salicylaldimine |

| Zinc(II) | Tetrahedral / Trigonal Bipyramidal | Bidentate (O,N) or Tridentate (O,N,N') | Salicylaldimines from N-(3-aminopropyl)morpholine |

This table presents coordination data from structurally similar tridentate salicylaldimine Schiff base complexes.

Reactivity: The reactivity of this compound is governed by its three key functional components. The phenolic hydroxyl group is acidic and typically deprotonates upon chelation to a metal ion. tandfonline.com The imine bond is the site of both formation and potential hydrolysis, particularly in acidic aqueous solutions. The most significant feature for further functionalization is the terminal primary amine (-NH2) on the propyl chain. This group retains its nucleophilic character, allowing it to react with other electrophiles, such as aldehydes, or to be integrated into larger molecular systems like polymers or hybrid organic-inorganic structures. nih.gov

Interdisciplinary Impact and Emerging Research Directions

Salicylaldehyde-based Schiff bases, including this compound and its derivatives, have an impact that extends across multiple scientific disciplines. Their metal complexes are widely investigated for their catalytic activity, magnetic properties, and potential as luminescent materials. researchgate.net

Interdisciplinary Impact:

Analytical Chemistry: The strong chelating ability of these compounds makes them suitable for applications in analytical chemistry, such as the complexometric titration and selective detection of metal ions like copper(II). researchgate.net

Biological Activity: A significant body of research has demonstrated the potent biological activities of these compounds and their metal complexes, including antimicrobial (antibacterial and antifungal) and anticancer properties. nih.govresearchgate.nettandfonline.com Chelation with a metal ion often enhances the biological potency compared to the free ligand, a phenomenon attributed to increased lipophilicity which facilitates penetration of cell membranes. recentscientific.comtandfonline.com

Corrosion Inhibition: These molecules have shown promise as corrosion inhibitors for metals like mild steel in acidic environments, likely by forming a protective adsorbed layer on the metal surface. researchgate.net

Emerging Research Directions:

Green Synthesis: A prominent trend is the shift towards sustainable synthesis protocols. The use of water as a green solvent is a key area of development, aiming to make the production of these valuable compounds more environmentally benign. recentscientific.comrsc.org

Hybrid Materials: An exciting frontier is the creation of hybrid organic-inorganic materials. By chemically linking the Schiff base motif to inorganic scaffolds, such as silatranes, researchers can design new molecules with combined or enhanced functionalities for medicinal applications. nih.gov

Flexidentate Ligand Design: There is growing interest in designing "flexidentate" ligands, which can vary their coordination number and geometry to accommodate different metal ions. researchgate.net The structure of this compound is well-suited for this, as the terminal amine can either coordinate to the metal or remain free depending on the reaction conditions.

Future Perspectives for Design of Advanced Functional Materials

The unique structural attributes of this compound, particularly its terminal amine group, position it as an ideal building block for the next generation of advanced functional materials.

The free amine acts as a versatile chemical "handle" for covalent attachment to other structures. This allows for the rational design of materials with tailored properties:

Polymer-Supported Chelators: The ligand can be grafted onto polymer backbones or solid supports. Such materials could function as highly selective solid-phase extraction agents for heavy metal remediation, reusable catalysts, or sensors.

Advanced Catalysts: The development of chiral analogues of this compound, followed by complexation with transition metals, could yield novel asymmetric catalysts for stereoselective organic transformations.

Targeted Drug Delivery: In medicinal chemistry, the terminal amine provides a conjugation site for attachment to biomolecules or drug delivery vehicles. This strategy could lead to more selective anticancer or antimicrobial agents that target specific cells or tissues, potentially reducing side effects and increasing therapeutic efficacy. nih.gov The development of water-soluble derivatives is also a key future goal to improve bioavailability for therapeutic applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.